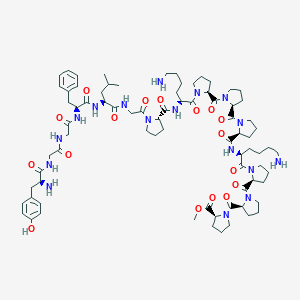
3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid, also known as EDTCA, is a heterocyclic compound that belongs to the class of thiophenes. It has gained significant attention in recent years due to its potential applications in scientific research. EDTCA is synthesized through a multistep process, and its mechanism of action is not yet fully understood. However, it has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in several fields.
Mechanism Of Action
The mechanism of action of 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid is not yet fully understood, but it is thought to involve the interaction of the compound with various biomolecules, including enzymes and receptors. 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has been found to exhibit moderate inhibitory activity against certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels. 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has also been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases. 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Advantages And Limitations For Lab Experiments
3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its relatively low solubility in water and its lack of selectivity for certain enzymes and receptors. These limitations can be overcome through the use of appropriate solvents and the design of more selective derivatives.
Future Directions
There are several potential future directions for research involving 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid. One area of interest is the development of more selective derivatives of 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid that can target specific enzymes or receptors. Another area of interest is the investigation of 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid's potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammation-related diseases. Additionally, the incorporation of 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid into polymer matrices for various applications, such as in the field of electronics, is an area of interest for materials science research.
Synthesis Methods
The synthesis of 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid involves several steps, including the alkylation of 3-methylthiophene, followed by the oxidation of the resulting compound to form 3-methylthiophene-2-carboxylic acid. This acid is then ethoxycarbonylated to form 3-ethoxy-4,5-dimethylthiophene-2-carboxylic acid. The overall process is complex and requires careful control of reaction conditions to obtain high yields of the final product. However, the synthesis of 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has been optimized in recent years, making it easier and more efficient.
Scientific Research Applications
3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has several potential applications in scientific research, including in the fields of organic synthesis, materials science, and biochemistry. It has been used as a building block for the synthesis of various organic compounds, including those with potential pharmacological properties. 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has also been incorporated into polymer matrices to improve their properties, such as thermal stability and electrical conductivity. In biochemistry, 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has been investigated for its potential as a ligand for metal ions, as well as its ability to inhibit the activity of certain enzymes.
properties
CAS RN |
113589-54-1 |
|---|---|
Product Name |
3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid |
Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-ethoxy-4,5-dimethylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O3S/c1-4-12-7-5(2)6(3)13-8(7)9(10)11/h4H2,1-3H3,(H,10,11) |
InChI Key |
KUVTWKMFGSVQBJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(SC(=C1C)C)C(=O)O |
Canonical SMILES |
CCOC1=C(SC(=C1C)C)C(=O)O |
synonyms |
2-Thiophenecarboxylicacid,3-ethoxy-4,5-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




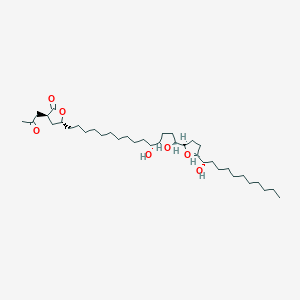


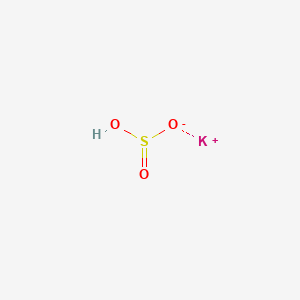
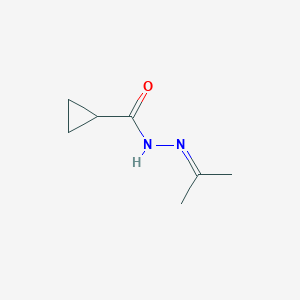
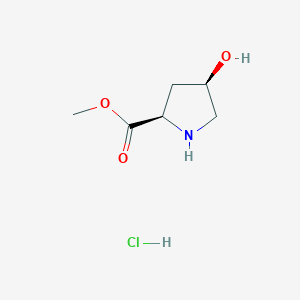


![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B39590.png)
